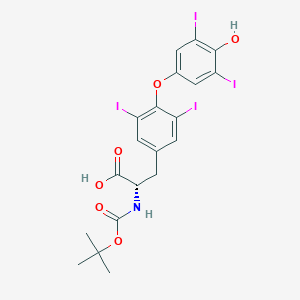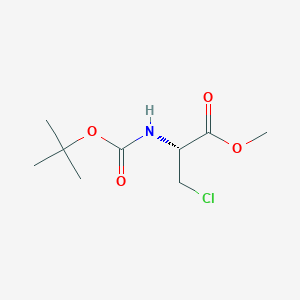
N-(tert-Butyloxy)carbonyl-L-thyroxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butyloxy)carbonyl-L-thyroxine, often referred to as TBOC-L-T4, is a synthetic thyroid hormone with a wide range of applications in scientific research. TBOC-L-T4 is a derivative of the naturally occurring thyroid hormone L-thyroxine (T4) and is widely used in biochemical, physiological, and pharmacological studies. TBOC-L-T4 is a potent and specific agonist of the thyroid hormone receptor (TR), and it has been used to study the effects of thyroid hormones in various cell types, tissues and organs.
Wissenschaftliche Forschungsanwendungen
Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis
Specific Scientific Field
This research is in the field of Cancer Biology .
Summary of the Application
L-thyroxine (T4) plays a crucial role in the regulation of cancer progression and anti-apoptosis. It interacts with nuclear thyroid hormone receptors (TR) to modulate transcriptional activities via thyroid hormone response elements (TRE) in the regulatory regions of target genes .
Methods of Application
L-thyroxine (T4) binds to integrin αvβ3, inducing gene expression through non-genomic actions, further influencing angiogenesis and cell proliferation .
Results or Outcomes
Thyroid hormones not only regulate the physiological processes of normal cells but also stimulate cancer cell proliferation via dysregulation of molecular and signaling pathways. Clinical hypothyroidism is associated with delayed cancer growth, while hyperthyroidism is correlated with cancer prevalence in various tumor types .
Treatment of Hypothyroidism
Specific Scientific Field
This research is in the field of Endocrinology .
Summary of the Application
L-thyroxine is used in the treatment of hypothyroidism, one of the most common endocrine disorders, affecting as much as 10% of the global population .
Methods of Application
The replacement dosage of L-thyroxine is generally recommended to be 1.6–1.7 mcg/kg/day .
Results or Outcomes
The use of L-thyroxine has evolved over the years, and now we have thyroxine products with precise amounts of synthetic hormone that meet demanding regulations to assure high product quality, predictable bioavailability given its narrow therapeutic range .
Liquid Levothyroxine for Hypothyroidism
Specific Scientific Field
This research is in the field of Pharmacology .
Summary of the Application
Liquid levothyroxine is a formulation of L-thyroxine that is used to treat hypothyroidism. It offers an alternative to traditional tablet formulations .
Methods of Application
Liquid levothyroxine is administered orally, just like tablet formulations. However, it may offer enhanced absorption, leading to more stable thyroid hormone levels .
Results or Outcomes
The speed of absorption with liquid levothyroxine can result in faster and more effective symptom relief in some patients, particularly those with severe hypothyroidism who require prompt relief from symptoms .
Management of Thyrotropin-Dependent Well-Differentiated Thyroid Cancer
Specific Scientific Field
This research is in the field of Oncology .
Summary of the Application
L-thyroxine is used along with surgery and radioiodine therapy to manage thyrotropin-dependent well-differentiated thyroid cancer .
Methods of Application
The specific methods of application would depend on the individual patient’s condition and the treatment plan developed by their healthcare provider .
Results or Outcomes
The use of L-thyroxine in this context can help manage thyroid cancer, although the specific outcomes would depend on a variety of factors, including the stage of the cancer and the patient’s overall health .
Peptide Synthesis
Specific Scientific Field
This research is in the field of Biochemistry .
Summary of the Application
Boc-L-thyroxine is used in peptide synthesis, which is a process used to create peptides, which are naturally occurring biological molecules. Peptides are found in all living organisms and play a key role in a variety of biological processes .
Methods of Application
The specific methods of application would depend on the individual experiment and the type of peptide being synthesized .
Results or Outcomes
The use of Boc-L-thyroxine in peptide synthesis can help create specific peptides for use in a variety of research applications .
Pharmacodynamic and Therapeutic Actions of Levothyroxine
Summary of the Application
Levothyroxine has a complex role in the hypothalamic-pituitary-thyroid axis, consisting of multiple feedback and feed-forward loops. It contributes to the regulation of sensitivity to thyroid hormones at the level of other target tissues .
Methods of Application
Levothyroxine is administered orally. The effects of levothyroxine (LT4) replacement therapy for people with hypothyroidism must be considered within this context, as many patients will have residual thyroid activity .
Results or Outcomes
Levothyroxine replacement reverses many metabolic disturbances associated with hypothyroidism including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state, and the eventual correction of mood disturbances .
Eigenschaften
IUPAC Name |
(2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXHMKCFGLKNNF-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19I4NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyloxy)carbonyl-L-thyroxine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














